An In-depth Technical Guide to Methyl 3-Methoxyacrylate
An In-depth Technical Guide to Methyl 3-Methoxyacrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-methoxyacrylate, a versatile organic compound, serves as a crucial building block in a multitude of synthetic applications. Its unique chemical structure, featuring both an acrylate and an enol ether functional group, makes it a valuable precursor in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and polymers. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of methyl 3-methoxyacrylate, with a particular focus on its relevance to researchers and professionals in the field of drug development.
Physicochemical Properties
Methyl 3-methoxyacrylate is a colorless to light yellow liquid with a mild, fruity odor. It is soluble in many organic solvents but sparingly soluble in water.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₃ | [2] |
| Molecular Weight | 116.12 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [4][5] |
| Melting Point | 3-4 °C | [4][6] |
| Boiling Point | 169 °C @ 760 mmHg; 56 °C @ 18 mmHg | [7][8] |
| Density | 1.08 g/mL at 25 °C | [8] |
| Refractive Index (n²⁰/D) | 1.451 | [8] |
| Flash Point | 65 °C (149 °F) | [7] |
| Vapor Pressure | 3.05 mmHg at 25°C | [4] |
| Solubility | Soluble in most organic solvents (e.g., methanol, THF, dichloromethane, toluene, acetone, DMSO, DMF); Sparingly soluble in water. | [1][9] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Source(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.56 (d, J=12.6 Hz, 1H), 5.13 (d, J=12.6 Hz, 1H), 3.63 (s, 3H), 3.62 (s, 3H) | [9] |
| ¹³C NMR (CDCl₃, 75.5 MHz) | δ (ppm): 167.5, 162.7, 95.2, 56.8, 50.5 | [9] |
| **Infrared (IR, CH₂Cl₂) ** | ν (cm⁻¹): 2956, 2852, 1717 (C=O), 1629 (C=C), 1436, 1332, 1251, 1223, 1196, 1174, 1139, 1102, 961, 918, 828, 747 | [9] |
Synthesis and Experimental Protocols
Methyl 3-methoxyacrylate can be synthesized through various routes. The selection of a particular method often depends on the availability of starting materials, desired scale, and economic considerations. Below are summaries of common synthetic approaches.
Synthesis from Methyl Propiolate
One common laboratory-scale synthesis involves the Michael addition of methanol to methyl propiolate, often catalyzed by a base such as N-methylmorpholine.
Experimental Protocol:
-
To a solution of methyl propiolate in methanol, a catalytic amount of N-methylmorpholine is added at room temperature.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the solvent and catalyst are removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure methyl 3-methoxyacrylate.
Synthesis from 3,3-Dimethoxypropionate
Another industrially relevant method is the catalytic elimination of methanol from methyl 3,3-dimethoxypropionate under acidic conditions.
Experimental Protocol:
-
Methyl 3,3-dimethoxypropionate is mixed with an acid catalyst, such as p-toluenesulfonic acid.[10]
-
The mixture is heated to a high temperature (e.g., 160-190 °C) to induce the elimination of methanol.[10][11]
-
The progress of the cracking reaction is monitored over several hours.
-
The resulting methyl 3-methoxyacrylate is isolated and purified by vacuum distillation.[10][11]
Generalized Synthetic Workflow
The synthesis of heterocyclic compounds using methyl 3-methoxyacrylate often follows a generalized workflow, as depicted in the diagram below. This involves the reaction of methyl 3-methoxyacrylate with a suitable binucleophile, leading to a cyclization reaction to form the desired heterocyclic ring system.
Reactivity and Applications in Drug Development
The reactivity of methyl 3-methoxyacrylate is dominated by the electrophilic nature of the double bond, making it an excellent Michael acceptor.[9] This property is extensively utilized in organic synthesis, particularly for the construction of heterocyclic scaffolds that are prevalent in many pharmaceutical agents.
Synthesis of Heterocycles
Methyl 3-methoxyacrylate is a key intermediate in the synthesis of various heterocyclic compounds, such as pyrimidines, pyrazoles, and isoxazoles. These ring systems form the core of numerous drugs with a wide range of biological activities.
The β-Methoxyacrylate Pharmacophore and Mechanism of Action
The β-methoxyacrylate moiety is a well-established pharmacophore, most notably in the strobilurin class of fungicides.[12] Although methyl 3-methoxyacrylate itself is a precursor, its core structure is responsible for the biological activity of these compounds. Strobilurins act by inhibiting mitochondrial respiration.[12] They bind to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain, thereby blocking the transfer of electrons and inhibiting the production of ATP, which is essential for cellular energy.[13][14] This ultimately leads to the cessation of fungal growth and cell death.[12]
References
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- 7. fishersci.com [fishersci.com]
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- 9. researchgate.net [researchgate.net]
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- 11. Methyl 3-methoxyacrylate | 34846-90-7 [chemicalbook.com]
- 12. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
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- 14. Mechanisms of resistance to QoI fungicides in phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
